molecular formula C17H11F2N3S B2450354 [4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide CAS No. 1825529-52-9

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide

Cat. No. B2450354
CAS RN: 1825529-52-9
M. Wt: 327.35
InChI Key: YFUOPWJXVGSTNL-UHFFFAOYSA-N
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Description

The compound contains a thiazole ring, which is a heterocyclic compound with a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom . Thiazoles are found in many biologically active compounds and have diverse biological activities .


Synthesis Analysis

While specific synthesis methods for this compound were not found, thiazole derivatives are often synthesized using techniques such as cyclization, condensation, and substitution reactions .


Molecular Structure Analysis

The thiazole ring in the compound is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The compound also contains a cyanamide group, which consists of a carbon atom double-bonded to a nitrogen atom and single-bonded to another nitrogen atom .

Scientific Research Applications

Novel Acceptor in Conjugated Polymers

The synthesis of novel acceptors like cyano substituted benzothiadiazoles has shown that replacing fluorine substituents in polymers with cyano groups can alter charge transport from unipolar p-type to unipolar n-type. This change in electron affinity and optical band gaps due to the cyano groups has significant implications in the field of materials science and electronic devices (Casey et al., 2015).

Antimicrobial and Antifungal Applications

Thiazole derivatives have been studied for their antimicrobial and antifungal properties. Compounds like 2-amino-4-(4-chlorophenyl)-1,3-thiazole have shown moderate antibacterial activity against certain strains of bacteria and high antifungal activity against specific fungal strains. This highlights their potential in developing new antimicrobial and antifungal agents (Kubba & Rahim, 2018).

Anticancer Potential

Thiazole and thiadiazole derivatives have shown promise as anticancer agents. Studies on compounds containing thiazole moieties have revealed significant anticancer activities, particularly against hepatocellular carcinoma cell lines. This suggests the potential for these compounds in cancer therapy (Gomha et al., 2017).

Corrosion Inhibition

Research on thiazoles has also indicated their effectiveness as corrosion inhibitors, particularly on copper surfaces. This could be highly beneficial in industrial applications where corrosion resistance is crucial (Farahati et al., 2019).

Future Directions

Thiazole derivatives are a focus of ongoing research due to their diverse biological activities. Future research may focus on synthesizing new thiazole derivatives and studying their biological activities .

properties

IUPAC Name

[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11F2N3S/c18-13-7-4-8-14(19)17(13)15-10-23-16(21-15)9-22(11-20)12-5-2-1-3-6-12/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFUOPWJXVGSTNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(CC2=NC(=CS2)C3=C(C=CC=C3F)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11F2N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-(2,6-Difluorophenyl)-1,3-thiazol-2-yl]methyl-phenylcyanamide

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